N-Octadecyl-L-alanine
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Overview
Description
N-Octadecyl-L-alanine is a derivative of the amino acid alanine, where the amino group is substituted with an octadecyl group. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Octadecyl-L-alanine can be synthesized through the reaction of L-alanine with octadecylamine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-alanine and the amino group of octadecylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Octadecyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Octadecyl-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in cell membrane interactions and protein folding.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: This compound is used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-Octadecyl-L-alanine involves its interaction with biological membranes and proteins. The octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
N-Lauroyl-L-alanine: Similar in structure but with a shorter alkyl chain.
N-Lauroyl-L-leucine: Another derivative with a different amino acid backbone.
N-Lauroyl-L-phenylalanine: Contains a phenyl group, offering different properties.
Uniqueness
N-Octadecyl-L-alanine is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in surfactants and drug delivery systems .
Properties
CAS No. |
65559-69-5 |
---|---|
Molecular Formula |
C21H43NO2 |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
(2S)-2-(octadecylamino)propanoic acid |
InChI |
InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21(23)24/h20,22H,3-19H2,1-2H3,(H,23,24)/t20-/m0/s1 |
InChI Key |
UQTBADOQMIRHSO-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(C)C(=O)O |
Origin of Product |
United States |
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